molecular formula C10H16N2S2 B13214458 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine

3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine

Cat. No.: B13214458
M. Wt: 228.4 g/mol
InChI Key: TTXSRCDTILAIEW-UHFFFAOYSA-N
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Description

3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is a heterocyclic compound that features a thiazole ring and a piperidine ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties

Preparation Methods

The synthesis of 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common synthetic route includes the reaction of 4-methyl-2-thiazolylthiol with a piperidine derivative under specific conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the thiazole ring can form bonds with metal ions, affecting the function of metalloproteins. Additionally, the compound may interfere with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar compounds to 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique combination of the thiazole and piperidine rings, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

4-methyl-2-(piperidin-3-ylmethylsulfanyl)-1,3-thiazole

InChI

InChI=1S/C10H16N2S2/c1-8-6-13-10(12-8)14-7-9-3-2-4-11-5-9/h6,9,11H,2-5,7H2,1H3

InChI Key

TTXSRCDTILAIEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC2CCCNC2

Origin of Product

United States

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